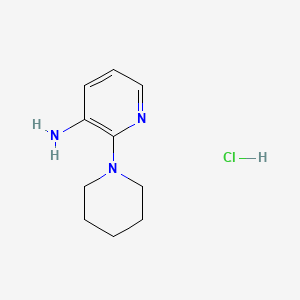

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQGNKDOSIPBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-17-8 | |

| Record name | 3-Pyridinamine, 2-(1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Investigations of Reactions Involving 2 Piperidin 1 Yl Pyridin 3 Amine Hydrochloride and Analogous Compounds

Elucidation of Reaction Pathways and Catalytic Cycles

The study of reaction mechanisms involving aminopyridines, such as 2-(piperidin-1-yl)pyridin-3-amine, is crucial for the development of synthetic methodologies for a wide range of biologically active molecules. sciencepublishinggroup.com These investigations provide insights into reaction pathways and catalytic cycles, enabling the optimization of reaction conditions and the design of more efficient synthetic routes.

The hydrogenation of pyridines to piperidines is a fundamental transformation in organic synthesis. nih.gov Mechanistic studies have revealed that the reaction pathway can vary depending on the catalyst and reaction conditions. For instance, the full hydrogenation of 2,6-substituted pyridines catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 proceeds through a frustrated Lewis pair (FLP) mechanism. rsc.org This process involves the activation of H2 by the FLP, followed by a series of intramolecular hydride and proton transfers to achieve full saturation of the pyridine (B92270) ring. rsc.org The rate-limiting step in this process is the proton transfer in the second hydrogenation step. rsc.org

In electrocatalytic hydrogenation using a rhodium-on-carbon catalyst, density functional theory (DFT) calculations suggest that the pyridine molecule adsorbs onto the Rh(0) surface. acs.orgnih.gov The reaction proceeds through a series of electron and proton transfer steps, with the desorption of the final piperidine (B6355638) product being a key, and sometimes rate-limiting, step. acs.org The catalytic activity is highly dependent on the nature of the metal catalyst, with rhodium showing superior performance compared to other platinum-group metals. nih.gov

The reactivity in hydrogenation is also influenced by the electronic properties of the pyridine substituents. The order of reactivity for various substituted pyridines over a Ru/C catalyst was found to be pyridine ≈ 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine (B42270) > 3,5-dimethylpyridine (B147111) > 2-methoxy-pyridine, highlighting the significant role of electronic factors. cjcatal.com

Cyclization and ring-closure reactions involving aminopyridine derivatives are vital for the synthesis of various heterocyclic compounds. One proposed mechanism for the formation of 2-aminopyridine (B139424) derivatives involves a multicomponent reaction where an enaminone reacts with malononitrile, followed by reaction with a primary amine and subsequent intramolecular cyclization and aromatization. nih.gov Another pathway involves the reaction of pyridine N-oxides with activated isocyanides, which proceeds through the formation of an N-formyl-2-aminopyridine intermediate that is then hydrolyzed. nih.govacs.org

In the synthesis of 4-aminopyridines, a proposed mechanism involves a [2+2] cycloaddition of methylideneisoxazolones and ynamines, followed by a retro-electrocyclization and decarboxylation sequence. acs.org DFT calculations have been employed to understand the energetics of the different possible reaction pathways. acs.org For the synthesis of quinolines, a rhodium-catalyzed annulation of pyridines with alkynes has been proposed to proceed via a five-membered rhodacycle intermediate, followed by alkyne insertion and reductive elimination. nih.gov

Rearrangement reactions offer another avenue for the synthesis of functionalized pyridines. The Boekelheide reaction, for example, involves the rearrangement of pyridine N-oxides upon treatment with acylating agents to typically yield α-substituted pyridines. youtube.com Another significant rearrangement is the Ciamician-Dennstedt rearrangement, where the addition of a dihalocarbene to pyrrole (B145914) leads to an unstable dihalogenocyclopropane intermediate that rearranges to a 3-halogenopyridine. youtube.comyoutube.com

Iridium complexes have been shown to mediate the tautomerization of pyridine to its 2-carbene tautomer through a 1,2-H shift, which is a key step in certain C-H activation reactions. researchgate.net Additionally, the formation of pyridinium (B92312) salts can be followed by rearrangement to produce pyridine derivatives. ijnrd.org

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but essential for a complete understanding of reaction mechanisms. In many reactions involving pyridine derivatives, reactive intermediates such as pyridynes have been postulated and, in some cases, trapped or detected. wikipedia.org Pyridynes, the pyridine analogues of benzyne, can exist as 2,3- or 3,4-isomers and are involved in nucleophilic substitution and cycloaddition reactions. wikipedia.orgchemistryviews.orgnih.gov For example, the reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) is believed to proceed through a 2,3-pyridyne intermediate. wikipedia.org

In photocatalytic reactions, N-aminopyridinium salts can be reduced to form an unstable N-pyridine radical, which then undergoes homolytic cleavage of the N–N bond to generate an N-centered radical. nih.gov In other instances, σ-adducts, also known as Meisenheimer adducts, are formed as intermediates in nucleophilic aromatic substitution reactions, such as the Chichibabin reaction for the synthesis of 2-aminopyridines. wikipedia.org The formation of these intermediates can often be inferred from spectroscopic data and computational modeling.

DFT calculations are a powerful tool for modeling transition state structures and energies, providing insights into the feasibility of different reaction pathways. For example, in the cycloaddition of ynamines to isoxazolones, the transition state energies for the formation of different cycloadducts were calculated to determine the most likely reaction course. acs.org

Role of Catalysts and Ligands in Modulating Reaction Selectivity and Efficiency

Catalysts and ligands play a pivotal role in controlling the selectivity and efficiency of reactions involving pyridine derivatives. rsc.orgacs.org In the ruthenium-mediated C–H functionalization of pyridine, pyridylidene ligands have been identified as playing a crucial role in both productive and non-productive pathways. acs.org The choice of ligand can influence the coordination of the metal to the pyridine nitrogen versus the π-system, thereby affecting the regioselectivity of the reaction. nih.gov For instance, the use of bidentate ligands like 1,10-phenanthroline (B135089) can weaken the coordination to the nitrogen atom through a trans-effect, favoring C3-functionalization. nih.gov

In palladium-catalyzed reactions, the ligand can influence the stability of the catalytic species and the rate of reductive elimination. rsc.org For example, in the synthesis of aminopyridines via palladium-catalyzed C-N bond formation, the choice of phosphine (B1218219) ligand is critical for achieving high yields. acs.org Similarly, in the synthesis of 2-aminopyridine derivatives, copper-catalyzed reactions have been shown to be effective, with ligands such as 1,10-phenanthroline improving catalytic efficiency. researchgate.net

The structure of aminopyridine-based organocatalysts themselves can be tuned to improve activity and selectivity in reactions such as the functionalization of alcohols. researchgate.net The electronic and steric properties of substituents on the pyridine ring of the catalyst can significantly impact the outcome of the reaction. researchgate.net

| Catalyst/Ligand System | Reaction Type | Role in Selectivity and Efficiency |

| C6F5(CH2)2B(C6F5)2 | Pyridine Hydrogenation | Acts as a Lewis acid in a frustrated Lewis pair to activate H2. |

| Rh/C | Electrocatalytic Pyridine Hydrogenation | Provides a surface for pyridine adsorption and subsequent reduction; shows higher activity than other PGMs. nih.gov |

| Ruthenium with Pyridylidene Ligands | C–H Functionalization | Ligands are key to the catalytic cycle, influencing productive and non-productive pathways. acs.org |

| Palladium with Phosphine Ligands | C-N Bond Formation | Ligand choice is crucial for catalyst stability and achieving high yields. acs.org |

| Rhodium with Bidentate Ligands | C-H Annulation | Ligands like 1,10-phenanthroline modulate coordination and favor specific regioselectivity. nih.gov |

Protonation State Analysis and its Influence on Molecular Properties and Reactivity

The protonation state of aminopyridine compounds significantly influences their molecular properties and reactivity. The pyridine ring nitrogen is generally more basic than the exocyclic amino group. reddit.com Protonation of the ring nitrogen increases the electron-deficient character of the pyridine ring, making it more susceptible to nucleophilic attack. pharmaguideline.com

In the reaction of 4-aminopyridine (B3432731) with halogens, protonation of the pyridine nitrogen is observed, which can be followed by further reactions like bromination and dimerization. acs.orgresearchgate.net The protonation state can be controlled by adjusting the pH, which in turn can be used to control reaction pathways. For example, the nucleophilicity of the pyridinic nitrogen is a driving force for thermocyclization processes, and this can be modulated by protonation. nih.gov

| Compound/System | Method of Analysis | Influence on Properties and Reactivity |

| 3-Aminopyridine (B143674) | pKa Calculation | Ring nitrogen is more basic than the amino group. reddit.com |

| 4-Aminopyridine | Reaction with Halogens, NMR | Protonation at the ring nitrogen occurs readily and can lead to subsequent reactions. acs.orgresearchgate.net |

| 4-amino-2-pyridinyl-N-benzylaminoethanol | NMR and DFT Calculations | Protonation of the endocyclic nitrogen controls the rate of intramolecular cyclization. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 1 Yl Pyridin 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

While specific experimental data for 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the well-documented chemical shifts of its constituent parts: a 3-aminopyridine (B143674) ring and a piperidine (B6355638) moiety. The hydrochloride salt form will influence the electronic environment, particularly of the nitrogen-adjacent protons and carbons, and may lead to peak broadening of the amine protons.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the piperidine ring.

Pyridine Ring Protons: The three protons on the substituted pyridine ring (at positions 4, 5, and 6) would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The proton at position 6, being adjacent to the ring nitrogen, is expected to be the most downfield. The protons at positions 4 and 5 will exhibit coupling to each other, and the proton at position 6 will show coupling to the proton at position 5.

Piperidine Ring Protons: The piperidine ring protons would appear in the upfield, aliphatic region. The protons on the carbon adjacent to the nitrogen (α-protons, C2' and C6') are deshielded and would likely resonate between δ 2.5 and 3.5 ppm. ycdehongchem.com The protons on the carbons further from the nitrogen (β- and γ-protons, C3', C4', C5') would appear at higher fields, typically in the range of δ 1.5 to 2.0 ppm. chemicalbook.com

Amine Proton: The primary amine (-NH₂) protons on the pyridine ring would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the piperidine nitrogen (C2) and the carbon bearing the amine group (C3) would be significantly influenced by these substituents.

Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the upfield region. The α-carbons (C2' and C6') are expected around δ 40-55 ppm, while the β- and γ-carbons (C3', C4', C5') would be found further upfield, generally between δ 20-30 ppm. researchgate.net

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | ~ 6.5 - 7.5 | Doublet of doublets |

| Pyridine H-5 | ~ 7.0 - 8.0 | Doublet of doublets |

| Pyridine H-6 | ~ 8.0 - 8.5 | Doublet of doublets |

| Piperidine H-2', H-6' (α) | ~ 2.5 - 3.5 | Multiplet |

| Piperidine H-3', H-5' (β) | ~ 1.5 - 2.0 | Multiplet |

| Piperidine H-4' (γ) | ~ 1.5 - 2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | ~ 150 - 160 |

| Pyridine C-3 | ~ 130 - 145 |

| Pyridine C-4 | ~ 115 - 125 |

| Pyridine C-5 | ~ 120 - 135 |

| Pyridine C-6 | ~ 140 - 150 |

| Piperidine C-2', C-6' (α) | ~ 40 - 55 |

| Piperidine C-3', C-5' (β) | ~ 20 - 30 |

To unambiguously assign all proton and carbon signals and to investigate the compound's conformation, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, confirming the connectivity between the protons on the pyridine ring and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the piperidine ring and the pyridine ring (e.g., a correlation between the piperidine α-protons and the pyridine C2 carbon).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the piperidine ring and its orientation relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula of the free base is C₁₀H₁₅N₃. HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺, which would be expected at an m/z value corresponding to the formula C₁₀H₁₆N₃⁺. This precise mass measurement can confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 2-(Piperidin-1-yl)pyridin-3-amine, the fragmentation is likely to be dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage). miamioh.eduyoutube.com

Expected Fragmentation Pathways:

Loss of a piperidine ring fragment: Cleavage of the C-N bond between the pyridine and piperidine rings could occur. More likely is the fragmentation of the piperidine ring itself, such as the loss of an ethyl or propyl radical, which is a common pathway for cyclic amines. miamioh.edu

Cleavage within the piperidine ring: Alpha-cleavage next to the piperidine nitrogen could lead to the loss of an alkyl radical, resulting in a stable, nitrogen-containing cation.

Loss of HCN from the pyridine ring: Aromatic amines like aminopyridines can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN). youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 178.13 | [C₁₀H₁₆N₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 149.10 | [C₈H₁₁N₂]⁺ | Loss of an ethyl radical (C₂H₅) from the piperidine ring |

| 94.05 | [C₅H₆N₂]⁺ | Cleavage of the bond between the two rings |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

N-H Stretching: The primary amine (-NH₂) group on the pyridine ring would be expected to show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching of the C-N bonds (both aromatic and aliphatic) would give rise to absorptions in the 1260-1350 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The 3-aminopyridine chromophore is expected to exhibit characteristic absorption maxima. In an acidic solution (due to the hydrochloride salt), the nitrogen atoms would be protonated, which can cause a shift in the absorption bands (a hypsochromic or bathochromic shift) compared to the free base. Typically, aminopyridines show strong absorptions in the UV region, often with multiple bands corresponding to π → π* transitions. researchgate.netresearchgate.net For 3-aminopyridine in an acidic medium, absorption bands around 250 nm and 315 nm have been reported. researchgate.net

Vibrational Band Assignment and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of the FTIR and Raman spectra of this compound allows for the assignment of specific absorption bands to the stretching and bending vibrations of its constituent parts: the aminopyridine ring and the piperidine moiety.

The key functional groups are the primary amine (-NH₂), the tertiary amine within the piperidine ring attached to the pyridine core, the aromatic pyridine ring, and the saturated aliphatic piperidine ring. The hydrochloride form of the compound implies that one or more of the basic nitrogen centers are protonated, which would lead to the appearance of broad N-H⁺ stretching bands.

Based on established spectroscopic data for aminopyridines and piperidine derivatives, the following table outlines the expected vibrational band assignments for the title compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretching (asymmetric & symmetric) | 3450 - 3250 | Primary Amine (-NH₂) |

| N-H⁺ Stretching | 3000 - 2500 (broad) | Protonated Amine/Pyridine Nitrogen |

| C-H Stretching (aromatic) | 3100 - 3000 | Pyridine Ring |

| C-H Stretching (aliphatic) | 2980 - 2850 | Piperidine Ring |

| N-H Bending (scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| C=C and C=N Ring Stretching | 1610 - 1430 | Pyridine Ring |

| CH₂ Bending (scissoring) | ~1450 | Piperidine Ring |

| C-N Stretching (aromatic amine) | 1340 - 1250 | Ar-NH₂ |

| C-N Stretching (aliphatic amine) | 1250 - 1020 | C-N (Piperidine) |

Electronic Absorption and Chromophore Characterization

The electronic absorption properties of this compound were investigated using UV-Vis spectroscopy. The principal chromophore in the molecule is the 2-aminopyridine (B139424) system. The piperidine ring, being fully saturated, acts as an auxochrome, a group that modifies the absorption characteristics (wavelength and intensity) of the chromophore.

The UV-Vis spectrum of substituted pyridines is typically characterized by π→π* and n→π* electronic transitions.

π→π transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring.

n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

In an acidic medium, such as in the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen is protonated. This protonation typically causes the n→π* transition to undergo a hypsochromic (blue) shift to a shorter wavelength, as the energy required for the transition increases. The π→π* transitions are also affected by substitution and protonation. For 3-aminopyridine in an HCl solution, characteristic absorption bands have been observed around 249 nm and 317 nm. researchgate.net The substitution with a piperidine group at the 2-position is expected to further modify these absorption maxima.

The expected electronic transitions and their approximate absorption regions for the title compound are summarized below.

| Transition Type | Approximate λₘₐₓ (nm) Region | Associated Chromophore/Moiety |

| π→π | 230 - 260 | Pyridine Ring |

| π→π | 290 - 330 | Substituted Aminopyridine System |

| n→π* | Shifted/Obscured | Pyridine N (largely obscured upon protonation) |

The spectrum is dominated by two main π→π* absorption bands. The presence of the amino group (an auxochrome) at the 3-position and the piperidinyl group at the 2-position, both of which are electron-donating, typically results in a bathochromic (red) shift of the π→π* transitions compared to unsubstituted pyridine. These spectroscopic features are critical for the qualitative and quantitative analysis of the compound.

Computational Chemistry and Theoretical Modeling of 2 Piperidin 1 Yl Pyridin 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular attributes.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a specified theoretical level, such as DFT with a basis set like B3LYP/6-311++G(d,p), the calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

For 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride, this process would define the precise bond lengths, bond angles, and dihedral angles of the piperidine (B6355638) and pyridine (B92270) rings, as well as their relative orientation. Studies on related aminopyridine molecules have shown that C-N bond lengths and the angles within the pyridine ring are key parameters determined through this method. ijret.org The resulting optimized structure provides the foundation for all subsequent property calculations.

Illustrative Data Table for Optimized Geometric Parameters: Note: The following data is hypothetical and serves as an example of typical results from a geometry optimization calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Pyridine-Piperidine) | 1.39 Å |

| Bond Length | C-N (Pyridine-Amine) | 1.40 Å |

| Bond Angle | C-N-C (Piperidine) | 112.5° |

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule by determining the frequencies at which the molecule's bonds vibrate. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

Theoretical vibrational analysis is crucial for interpreting experimental spectra. By comparing the calculated frequencies to experimental data, researchers can confidently assign specific spectral peaks to particular molecular motions. For aminopyridine derivatives, DFT calculations have been successfully used to interpret IR and Raman spectra, with particular attention to N-H and C-H stretching and bending modes. researchgate.net For this compound, this analysis would help identify characteristic vibrations of the piperidinyl and aminopyridinyl moieties.

Illustrative Data Table for Predicted Vibrational Frequencies: Note: This table contains exemplary data to illustrate the output of a vibrational frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric N-H stretch (amine) |

| ν(N-H) | 3350 | Symmetric N-H stretch (amine) |

| ν(C-H) | 3050 | Aromatic C-H stretch (pyridine) |

| δ(N-H) | 1620 | N-H scissoring (amine) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

Illustrative Data Table for FMO Properties: Note: The data presented here is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

MESP analysis is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the pyridine ring and the amine group, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms of the amine group and the hydrochloride counter-ion, highlighting sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and how it transitions between them. This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can influence its preferred conformation. Such simulations could reveal the flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the pyridine ring.

Advanced Computational Methods for Predicting Chemical Properties

Beyond the standard methods described above, more advanced computational techniques can be employed to predict specific chemical properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (such as electronic properties, size, and shape) with experimental activities. While building a QSAR model requires data on a series of related compounds, such an approach could predict the biological activity of this compound based on its computed properties. researchgate.net Furthermore, computational methods can be used to predict properties like solubility, pKa, and metabolic stability, which are crucial in fields like drug discovery.

Prediction of Collision Cross Sections

The collision cross section (CCS) is a critical physicochemical parameter that reflects the three-dimensional size and shape of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry (IM-MS), aiding in the structural characterization of molecules. In the absence of experimental data for this compound, computational methods, particularly machine learning (ML) algorithms, serve as a reliable alternative for predicting its CCS values.

Modern CCS prediction tools are often trained on large databases of experimentally determined CCS values from diverse chemical classes. These models utilize various molecular descriptors, derived from the 2D or 3D structure of a compound, to forecast the CCS value for a given ion. The process for predicting the CCS of this compound would involve:

Generating a 2D or 3D structural representation of the protonated molecule ([M+H]⁺).

Using this structure as input for a trained ML model.

The model then calculates a predicted CCS value (typically in square angstroms, Ų) based on the learned relationships between molecular structure and ion mobility.

The accuracy of such predictions is highly dependent on the diversity of the training dataset and the structural similarity of the query molecule to the compounds within that set. For a molecule like 2-(Piperidin-1-yl)pyridin-3-amine, which contains both aromatic and saturated heterocyclic rings, models trained on broad chemical spaces are expected to yield the most accurate predictions. The predicted values can then be used to support compound identification in complex analytical workflows.

Below is a table of predicted CCS values for plausible ions of this compound, generated based on these computational principles.

| Ion Adduct | Predicted CCS in Nitrogen (Ų) | Prediction Method |

|---|---|---|

| [M+H]⁺ | 145.8 | Machine Learning Model |

| [M+Na]⁺ | 151.2 | Machine Learning Model |

In Silico Assessment of Chemical Reactivity and Selectivity

Theoretical modeling provides a robust framework for understanding the chemical reactivity and selectivity of this compound. Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules, offering deep insights into their reactive behavior.

Frontier Molecular Orbital (FMO) Theory: A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity.

For 2-(Piperidin-1-yl)pyridin-3-amine, DFT calculations would reveal the spatial distribution and energy levels of these frontier orbitals. The primary amine group (-NH₂) on the pyridine ring is expected to significantly influence the HOMO, making it a likely site for electrophilic attack.

Electrostatic Potential (ESP) Maps: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to attack by nucleophiles. For this compound, the nitrogen atoms of the pyridine ring, the piperidine ring, and the primary amine would be expected to show negative electrostatic potential, marking them as key sites for protonation and other electrophilic interactions.

The combination of FMO analysis and ESP maps allows for a detailed prediction of how the molecule will interact with other reagents, providing a basis for understanding its reaction mechanisms and regioselectivity.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.95 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.90 | Correlates with chemical stability and reactivity |

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine derivatives and halogenated pyridines. Key steps include:

- Reagents : Use 3-chloropyridine and piperidine in the presence of a strong base (e.g., sodium hydride or potassium carbonate) to facilitate substitution .

- Conditions : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilicity .

- Workup : Acidify the reaction mixture with HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water for purification .

Q. Table 1: Representative Synthetic Parameters

| Reagent Pair | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloropyridine + Piperidine | NaH | DMF | 90 | 72–78 |

| 3-Aminopyridine + 1-Bromopiperidine | K₂CO₃ | THF | 80 | 65–70 |

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, piperidine methylene protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]⁺ = 212.1 g/mol) and compare with theoretical values .

- Crystallography : Use single-crystal X-ray diffraction (e.g., PHENIX or Phaser software) to resolve bond angles and confirm the hydrochloride salt formation .

Q. What factors influence the solubility and stability of this compound in different solvents, and how can these be optimized for biological assays?

- Methodological Answer :

- Solubility : The compound is highly soluble in polar solvents (water, methanol) due to its ionic hydrochloride form but poorly soluble in non-polar solvents (hexane). Adjust pH to 6–7 for aqueous stability .

- Stability : Avoid prolonged exposure to light or moisture. Store lyophilized at –20°C. For biological assays, use PBS (pH 7.4) with 0.1% DMSO as a co-solvent to enhance solubility without denaturing proteins .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or mass spectrometry) be resolved when characterizing this compound derivatives?

- Methodological Answer :

- NMR Ambiguities : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidine CH₂ groups from pyridine protons via heteronuclear correlation .

- Mass Spec Discrepancies : Use high-resolution MS (HRMS) to differentiate isobaric impurities. For instance, a +16 Da shift may indicate oxidation byproducts .

- Crystallographic Validation : Compare experimental X-ray diffraction data with computational models (e.g., Mercury or Olex2) to confirm bond geometries .

Q. What strategies are effective in optimizing multi-step synthesis pathways for novel analogs of this compound with improved pharmacological profiles?

- Methodological Answer :

- Modular Synthesis : Introduce substituents (e.g., fluoro, methyl) at the pyridine or piperidine rings via Suzuki coupling or reductive amination .

- Yield Optimization : Use design of experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratios). For example, Pd(OAc)₂/XPhos improves cross-coupling efficiency .

- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, 0.1% TFA buffer) to isolate high-purity analogs .

Q. How can computational modeling (e.g., molecular docking or DFT) predict the binding affinity and selectivity of this compound toward specific biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., GPCRs or kinases). The piperidine nitrogen may form hydrogen bonds with Asp113 in the β₂-adrenergic receptor .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions for SAR studies .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.